molecular formula C14H19NO2 B13328508 Methyl 5-(3-methylphenyl)piperidine-3-carboxylate

Methyl 5-(3-methylphenyl)piperidine-3-carboxylate

Cat. No.: B13328508
M. Wt: 233.31 g/mol
InChI Key: VEBBMGIECHEYLT-UHFFFAOYSA-N
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Description

Methyl 5-(3-methylphenyl)piperidine-3-carboxylate is a piperidine derivative featuring a methyl ester group at position 3 of the piperidine ring and a 3-methylphenyl substituent at position 4. The 3-methylphenyl group introduces steric and electronic effects that may influence binding affinities, metabolic stability, and pharmacokinetic properties.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 5-(3-methylphenyl)piperidine-3-carboxylate

InChI

InChI=1S/C14H19NO2/c1-10-4-3-5-11(6-10)12-7-13(9-15-8-12)14(16)17-2/h3-6,12-13,15H,7-9H2,1-2H3

InChI Key

VEBBMGIECHEYLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC(CNC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methylphenyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of piperidine with methyl 3-methylbenzoate under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-methylphenyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted piperidine derivatives .

Scientific Research Applications

Methyl 5-(3-methylphenyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(3-methylphenyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Ring Modifications

(a) Methyl 5-(4-methylphenyl)piperidine-3-carboxylate
  • Structural Difference : The methyl group on the phenyl ring is at the para (4-) position instead of the meta (3-) position.
  • This positional change could also alter electronic effects, affecting solubility and receptor selectivity .
(b) Methyl 5-phenylpiperidine-3-carboxylate
  • Structural Difference : Lacks the methyl group on the phenyl ring.
  • Impact : The absence of the methyl group decreases hydrophobicity and may reduce binding affinity to hydrophobic targets. However, it could improve solubility in aqueous environments, influencing bioavailability .
(c) Methyl 5-(trifluoromethyl)piperidine-3-carboxylate
  • Structural Difference : A trifluoromethyl (-CF₃) group replaces the 3-methylphenyl substituent.
  • Impact : The electron-withdrawing -CF₃ group enhances electronegativity and lipophilicity, improving membrane permeability and metabolic stability. This substitution is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .

Functional Group Variations on the Piperidine Core

(a) Methyl 5-(dimethylamino)piperidine-3-carboxylate
  • Structural Difference: A dimethylamino (-N(CH₃)₂) group replaces the 3-methylphenyl substituent.
  • Impact: The basic amino group introduces hydrogen-bonding capabilities and increases water solubility. This modification is advantageous for targeting ion channels or GPCRs where polar interactions are critical .
(b) Ethyl 5-methylpiperidine-3-carboxylate
  • Structural Difference : Ethyl ester (vs. methyl ester) and a methyl group on the piperidine ring.
  • The additional methyl group could introduce conformational constraints .

Halogenated and Heterocyclic Analogs

(a) 5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
  • Structural Difference : Pyrrolidine ring (5-membered) instead of piperidine (6-membered), with a chlorine substituent.
  • The chlorine atom’s electronegativity may enhance interactions with electron-rich biological targets .
(b) Benzyl 3-Fluoro-5-(hydroxymethyl)piperidine-1-carboxylate
  • Structural Difference : Fluorine and hydroxymethyl groups on the piperidine ring.
  • Impact : Fluorine’s electronegativity fine-tunes electronic properties, while the hydroxymethyl group offers a site for further chemical modifications or hydrogen bonding .

Key Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Unique Properties
Methyl 5-(3-methylphenyl)piperidine-3-carboxylate C₁₄H₁₇NO₂ 3-methylphenyl, methyl ester Enhanced hydrophobicity, steric effects
Methyl 5-(4-methylphenyl)piperidine-3-carboxylate C₁₄H₁₇NO₂ 4-methylphenyl Improved flat-binding interactions
Methyl 5-(trifluoromethyl)piperidine-3-carboxylate C₈H₁₂F₃NO₂ Trifluoromethyl High lipophilicity, metabolic stability
Methyl 5-(dimethylamino)piperidine-3-carboxylate C₉H₁₈N₂O₂ Dimethylamino Polar interactions, solubility
5-(3-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid C₁₂H₁₄ClNO₂ Chlorophenyl, pyrrolidine Electron-withdrawing effects

Biological Activity

Methyl 5-(3-methylphenyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

This compound contains a piperidine ring substituted with a 3-methylphenyl group and a carboxylate functional group. Its molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.25 g/mol. The presence of the methyl group on the phenyl ring may influence its interaction with biological targets, enhancing its binding affinity and modulating biological responses.

Research indicates that compounds similar to this compound can interact with various molecular targets, including:

  • Enzymes : These compounds may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptors : Binding to receptors can modulate signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Ion Channels : Interaction with ion channels may influence neurotransmitter release and neuronal excitability.

Biological Activities

This compound has been studied for several biological activities:

  • Anticancer Properties :
    • Case Study : In vitro studies have shown that related piperidine derivatives exhibit potent inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. For example, compounds in this class have demonstrated IC50 values in the low micromolar range, indicating strong anticancer activity .
    • Mechanism : The anticancer activity is often attributed to the induction of apoptosis through caspase activation and disruption of microtubule assembly .
  • Antimicrobial Activity :
    • Compounds similar to this compound have shown promising antimicrobial properties against both bacterial and fungal strains. For instance, some derivatives demonstrated MIC values significantly lower than those of standard antibiotics .
  • Neuroprotective Effects :
    • Research suggests that piperidine derivatives may exhibit neuroprotective effects by modulating neurotransmitter uptake and influencing ion channel activity. This could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values < 10 μM in MDA-MB-231
AntimicrobialEffective against S. flexneri (MIC 0.12 μg/mL)
NeuroprotectiveModulation of neurotransmitter uptake

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, related compounds demonstrate favorable oral bioavailability and metabolic stability. For example, some piperidine derivatives show clearance rates around 82.7 mL/h/kg after intravenous administration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(3-methylphenyl)piperidine-3-carboxylate, and what analytical methods validate its purity and structure?

  • Synthesis Routes :

  • Condensation and Cyclization : A typical approach involves reacting substituted benzaldehydes with piperidine derivatives in ethanol or methanol under basic conditions (e.g., piperidine as a catalyst). For example, benzylidene intermediates formed via condensation can undergo cyclization to yield the piperidine core .
  • Purification : Recrystallization from methanol or ethanol is frequently used to isolate the product, achieving yields of 60–85% .
    • Analytical Validation :
  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. Key signals include aromatic protons (δ 6.4–7.5 ppm) and ester carbonyls (C=O, ~1730 cm⁻¹ in IR) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the piperidine ring .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Chiral Resolution : Use chiral HPLC or diastereomeric salt formation with resolving agents like tartaric acid derivatives.
  • 2D NMR Techniques : NOESY or COSY correlations identify spatial proximity of protons, distinguishing axial/equatorial substituents on the piperidine ring .
  • Crystallographic Data : SHELXL refines atomic coordinates, confirming absolute configuration via Flack parameters .

Advanced Research Questions

Q. What strategies optimize diastereoselectivity in synthesizing this compound derivatives?

  • Catalytic Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (e.g., BINOL-derived phosphoric acids) enhance enantiomeric excess (ee) .
  • Solvent and Temperature Effects : Polar aprotic solvents (e.g., DMF) and low temperatures (−20°C to 0°C) favor kinetic over thermodynamic control, improving selectivity .
  • Computational Modeling : DFT calculations predict transition-state energies to guide reagent selection (e.g., DDQ for dehydrogenation vs. NaBH₄ for reduction) .

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural elucidation?

  • Troubleshooting Steps :

Repeat Analysis : Ensure sample purity via column chromatography or preparative TLC.

High-Resolution MS : Confirm molecular ion ([M+H]⁺) and rule out adducts or impurities.

DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups to resolve overlapping signals .

  • Case Study : A 2023 study reported discrepancies in methyl group assignments; rotational NOE experiments clarified substituent orientation .

Q. What methodologies are used to study the compound’s reactivity under varying pH and temperature conditions?

  • Kinetic Profiling : Monitor ester hydrolysis rates via UV-Vis spectroscopy at pH 2–12. The ester group hydrolyzes rapidly under basic conditions (t₁/₂ < 1 hr at pH 12) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition occurs above 200°C, releasing CO and NOx .
  • Microscopy : SEM/TEM images track morphological changes during degradation .

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